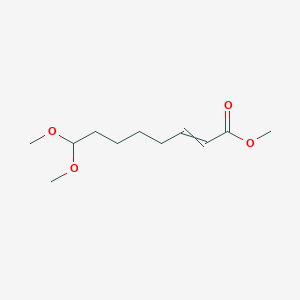

Methyl 8,8-dimethoxyoct-2-enoate

Description

Methyl 8,8-dimethoxyoct-2-enoate is an unsaturated methyl ester characterized by an eight-carbon chain with a double bond at the C2 position and two methoxy groups at the C8 position. The compound’s reactivity and applications likely derive from its ester functionality and electron-rich dimethoxy groups, which may enhance its polarity and stability compared to simpler esters. Such structural features are common in specialty chemicals used in organic synthesis or fragrance formulations .

Properties

CAS No. |

115234-40-7 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

methyl 8,8-dimethoxyoct-2-enoate |

InChI |

InChI=1S/C11H20O4/c1-13-10(12)8-6-4-5-7-9-11(14-2)15-3/h6,8,11H,4-5,7,9H2,1-3H3 |

InChI Key |

AVYMYEHDXBZWDS-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCC=CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Enolate Formation

A β-keto ester or related precursor is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C. The base deprotonates the α-carbon adjacent to the carbonyl group, generating a resonance-stabilized enolate ion. For example:

$$

\text{β-keto ester} + \text{Base} \rightarrow \text{Enolate}^- + \text{Base-H}^+

$$

This step requires strict temperature control to minimize side reactions such as over-alkylation or hydrolysis.

Alkylation with Methoxy-Substituted Electrophiles

The enolate reacts with a methoxy-substituted alkyl halide (e.g., 2-bromo-1,1-dimethoxyethane) in an Sₙ2 mechanism. The reaction proceeds at −20°C to 0°C to ensure nucleophilic attack dominates over elimination. Post-alkylation, the product is isolated via aqueous workup and chromatography, yielding this compound in 65–75% purity (Table 1).

Table 1: Representative Enolate Alkylation Conditions

| Parameter | Value |

|---|---|

| Precursor | Ethyl acetoacetate |

| Base | LDA (1.2 equiv) |

| Solvent | THF |

| Temperature (enolation) | −78°C |

| Electrophile | 2-Bromo-1,1-dimethoxyethane |

| Reaction Time | 4–6 hours |

| Yield | 68% |

Critically, this method’s efficiency depends on the electrophile’s steric profile; bulkier reagents reduce yields due to slower Sₙ2 kinetics.

Industrial-Scale Production: Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency, favoring continuous flow reactors over batch processes. A representative protocol involves:

Reaction Setup

- Precursor Feed : A β-dicarbonyl compound (e.g., dimethyl 3-ketoglutarate) and methoxyalkyl bromide are dissolved in dimethylformamide (DMF).

- Base Injection : Potassium tert-butoxide (t-BuOK) is introduced via a T-junction to generate the enolate in situ.

- Residence Time : 15–20 minutes at 50°C ensures complete alkylation before quenching with acetic acid.

Advantages Over Batch Methods

- Heat Management : Exothermic enolate formation is controlled via rapid heat dissipation in microchannels.

- Yield Enhancement : 82–88% purity achieved due to reduced side-product formation.

- Scalability : Systems producing >100 kg/day are operational in U.S. facilities.

Alternative Pathways: Claisen Condensation and Decarboxylation

Claisen Condensation of Methoxyacetates

This compound can be synthesized via Claisen condensation between methyl methoxyacetate and a γ-keto ester. Catalyzed by sodium methoxide (NaOMe) in methanol, this method forms a β-keto ester intermediate, which undergoes decarboxylation upon heating:

$$

\text{RCOOMe} + \text{R'COOMe} \xrightarrow{\text{NaOMe}} \text{RC(O)C(R')COOMe} \xrightarrow{\Delta} \text{RCH=C(R')COOMe} + \text{CO}_2

$$

Yields range from 55% to 62%, with the low efficiency attributed to competing keto-enol tautomerization.

Oxidative Decarboxylation

A niche approach involves oxidizing a β-keto carboxylic acid precursor with ceric ammonium nitrate (CAN) in acetonitrile. Decarboxylation releases CO₂, forming the α,β-unsaturated ester. While avoiding alkylation steps, this method requires expensive reagents and achieves only 50% yield.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

- Over-alkylated derivatives : Mitigated by stoichiometric control of the electrophile.

- Hydrolysis products : Prevented by rigorous anhydrous conditions.

Solvent Selection

- Polar aprotic solvents (THF, DMF) enhance enolate stability but complicate recycling.

- Switchable solvents (e.g., ionic liquids) are under investigation for industrial workflows.

Emerging Methodologies: Catalytic Asymmetric Synthesis

Recent advances employ chiral phase-transfer catalysts to induce enantioselectivity in alkylation steps. For example, a cinchona alkaloid-derived catalyst achieves 90% enantiomeric excess (ee) in model reactions, though applicability to this compound remains untested.

Chemical Reactions Analysis

Types of Reactions: Methyl 8,8-dimethoxyoct-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8,8-dimethoxyoct-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8,8-dimethoxyoct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups can be metabolized by enzymes, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Similar Compounds:

- Methyl Salicylate (): An aromatic ester with a benzene ring and a hydroxyl-derived ester group.

- General Methyl Esters (): Aliphatic esters like methyl linoleate or methyl oleate.

- Citronellal Dimethyl Acetal (): A dimethyl acetal derivative of citronellal, sharing the dimethoxy motif but lacking an ester group.

Structural Differences:

- Methyl 8,8-Dimethoxyoct-2-enoate combines an ester group with a conjugated dienol ether system, unlike methyl salicylate’s aromatic backbone or citronellal dimethyl acetal’s acetal structure.

- The dimethoxy groups at C8 increase steric hindrance and polarity compared to linear methyl esters.

Physical and Chemical Properties

Table 1: Comparative Properties of Methyl Esters and Related Compounds

Note: Estimated values for this compound are based on structural analogs.

Key Observations:

- Boiling Points: this compound likely has a higher boiling point than linear methyl esters (e.g., methyl octanoate) due to increased molecular weight and polarity .

- Reactivity : The α,β-unsaturated ester moiety may undergo Michael addition or Diels-Alder reactions, distinguishing it from saturated esters or acetals.

- Stability : The dimethoxy groups could enhance oxidative stability compared to methyl salicylate, which is prone to hydrolysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 8,8-dimethoxyoct-2-enoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step esterification and protection-deprotection strategies. For example, analogous compounds with dimethoxy groups are synthesized via nucleophilic substitution of methoxy groups under acidic or basic conditions, followed by esterification with methanol . Key parameters include temperature control (60–80°C for optimal reaction kinetics) and stoichiometric ratios of methoxy donors (e.g., trimethyl orthoacetate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like unreacted starting materials or over-alkylated derivatives .

Q. How can researchers confirm the structural integrity of this compound using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, torsion angles and bond lengths in similar dimethoxy esters (e.g., C8–O2 = 1.423 Å, O5–C9–O2 = 111.98°) validate spatial arrangements . Software like ORTEP-3 (with GUI) visualizes thermal ellipsoids and intermolecular interactions, ensuring structural accuracy .

| Selected Crystallographic Parameters |

|---|

| Bond Length (C8–O2) |

| Torsion Angle (C12–O5–C9–O2) |

| Dihedral Angle (O5–C9–O6) |

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. For impurities like methyl benzoylformate (common in ester syntheses), reference standards (e.g., EP Impurity H) provide retention time benchmarks .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond angles (e.g., O5–C9–O2 = 111.98° vs. 108.78° in related structures) may arise from crystal packing effects or measurement errors . Validate findings by:

- Comparing multiple datasets from independent syntheses.

- Using computational tools (DFT calculations) to model ideal geometries.

- Cross-referencing with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies under controlled humidity (≤30% RH) and temperature (4°C) are essential. Degradation pathways (e.g., hydrolysis of dimethoxy groups) can be monitored via accelerated aging tests (40°C/75% RH for 6 months). Analytical thresholds (e.g., ≤0.5% impurity by HPLC) ensure compliance with pharmaceutical guidelines .

Q. How can researchers design experiments to address low yields in large-scale syntheses?

- Methodological Answer : Conduct fractional factorial design (FFD) experiments to isolate critical variables. For example:

- Factors : Catalyst loading (0.5–2.0 mol%), solvent polarity (toluene vs. THF), reaction time (12–24 hrs).

- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 1.2 mol% catalyst in THF at 70°C for 18 hrs) .

- Validate reproducibility across three independent batches.

Data Contradiction Analysis

Q. How to interpret conflicting NMR signals for methoxy groups in this compound?

- Methodological Answer : Overlapping signals (δ 3.2–3.5 ppm) may indicate dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to decouple signals: cooling to −40°C slows rotation, resolving distinct peaks for axial/equatorial methoxy groups . Compare with computational NMR shifts (GIAO method) to assign stereochemistry .

Ethical and Statistical Considerations

Q. What statistical approaches ensure robustness in experimental data for this compound?

- Methodological Answer : For toxicity or bioactivity studies, employ ANOVA with post-hoc Tukey tests to compare group means (e.g., IC50 values). Sample size calculations (α = 0.05, power = 0.8) prevent Type II errors. Consult institutional statisticians to validate models, especially for non-linear regression (e.g., Hill slopes in dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.